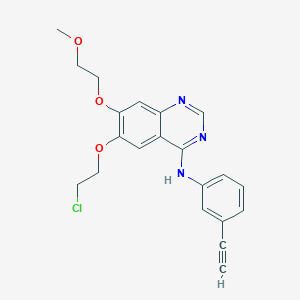
Erlotinib iMpurity B
概要
説明
Erlotinib Impurity B is a process-related impurity found in the bulk drug erlotinib, which is used primarily in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is critical to monitor, as they can affect the drug’s efficacy and safety .
準備方法
Synthetic Routes and Reaction Conditions: Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. This intermediate is reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline. This compound is then treated with 3-ethynylaniline in dimethylformamide (DMF) to yield erlotinib hydrochloride .
Industrial Production Methods: The industrial production of erlotinib involves similar synthetic routes but on a larger scale. The process includes stringent monitoring of reaction conditions and purification steps to ensure the removal of impurities, including Erlotinib Impurity B. High-performance liquid chromatography (HPLC) is commonly used for the separation and estimation of related impurities in pharmaceutical formulations .
化学反応の分析
Types of Reactions: Erlotinib Impurity B can undergo various chemical reactions, including:
Oxidation: Under oxidative stress conditions, erlotinib and its impurities can degrade, forming different oxidation products.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of the impurity.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazolines .
科学的研究の応用
Erlotinib Impurity B is primarily studied in the context of pharmaceutical research. Its applications include:
Product Development: Used in the development of erlotinib formulations to ensure the purity and efficacy of the final product.
Quality Control: Employed in quality control processes to monitor and quantify impurities in bulk drug substances.
Method Validation: Utilized in the validation of analytical methods for the detection and quantification of impurities.
Stability Studies: Important in stability studies to understand the degradation behavior of erlotinib under various conditions.
作用機序
The mechanism of action of Erlotinib Impurity B is not well-characterized, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of erlotinib. The impurity may interact with the same molecular targets and pathways as erlotinib, including the epidermal growth factor receptor (EGFR) pathway .
類似化合物との比較
- Desalkyne Erlotinib
- Benzoic Acid Didesmethyl Erlotinib
- Erlotinib 4-Hydroxy Metabolite
- Erlotinib Acetate
- Erlotinib Carboxylic Acid
- Erlotinib EP Impurity A
Comparison: Erlotinib Impurity B is unique in its specific structure and formation pathway. While other impurities may share similar synthetic origins or degradation pathways, this compound has distinct chemical properties that necessitate specific analytical methods for its detection and quantification .
特性
IUPAC Name |
6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLVDARHJKFUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2847984.png)
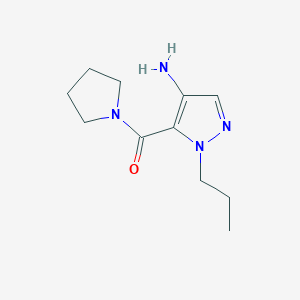
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2847986.png)
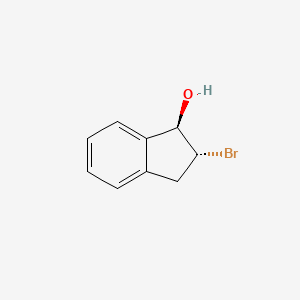
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2847989.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847998.png)
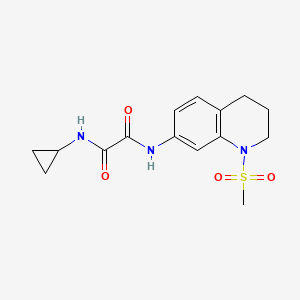

![1-[3-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B2848004.png)
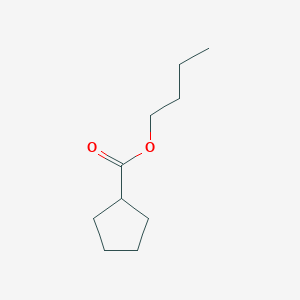
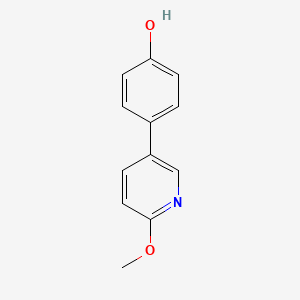
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)
